![molecular formula C24H26FN5O2S B2702443 1-[(3-fluorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114652-66-2](/img/structure/B2702443.png)
1-[(3-fluorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-fluorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H26FN5O2S and its molecular weight is 467.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-[(3-fluorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on available literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazoloquinazoline core followed by the introduction of various functional groups. The general synthetic pathway may include:
- Formation of the Triazoloquinazoline Core : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Thio Group : This is often performed via nucleophilic substitution reactions.
- Alkylation Reactions : To attach isobutyl and propyl groups to the core structure.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds within the triazoloquinazoline family. For instance, derivatives similar to our compound have shown significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Testing : Compounds were tested against a panel of 60 cancer cell lines at the National Cancer Institute (NCI). Results indicated that certain derivatives exhibited promising activity with IC50 values ranging from 0.1 µM to 10 µM across different cell lines, including prostate and breast cancer cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
1 | PC-3 | 9.84 ± 3.69 |
2 | MCF-7 | 5.27 ± 0.2 |
3 | HT-1080 | 26.57 ± 4.69 |
The mechanism by which these compounds exert their antitumor effects often involves:
- Induction of Apoptosis : Studies have shown that these compounds can induce programmed cell death in cancer cells, which is a critical pathway for effective cancer treatment .
- Cell Cycle Arrest : Some derivatives have been observed to cause cell cycle arrest at specific phases, preventing cancer cells from proliferating .
Antibacterial Activity
In addition to antitumor properties, compounds similar to This compound have also demonstrated antibacterial activity against resistant strains of bacteria:
- Efficacy Against ESKAPE Pathogens : These compounds have been evaluated for their efficacy against ESKAPE pathogens known for causing serious infections in clinical settings .
Case Studies
Several case studies illustrate the effectiveness of triazoloquinazoline derivatives in clinical and laboratory settings:
- Study on Prostate Cancer Cells : A derivative was found to inhibit the growth of PC-3 cells with an IC50 value significantly lower than that of standard chemotherapeutics .
- Combination Therapy Trials : In combination with other anticancer agents, these compounds showed enhanced efficacy and reduced toxicity profiles in preclinical models .
科学的研究の応用
Pharmacological Profile
The compound exhibits a range of biological activities attributed to its unique structural features. As a derivative of quinazoline and triazole, it is expected to possess antitumor , antimicrobial , and anti-inflammatory properties.
Anticancer Activity
Research indicates that compounds containing the triazole moiety often demonstrate significant anticancer activity. For instance, studies have shown that various triazole derivatives can inhibit tumor growth across multiple cancer cell lines. The structural similarity of 1-[(3-fluorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide to other known anticancer agents suggests it may also exhibit similar efficacy against various cancer types .
Antimicrobial Properties
Triazole derivatives are recognized for their antimicrobial effects against both bacterial and fungal pathogens. The compound's thioether linkage (from the 3-fluorobenzyl group) may enhance its interaction with microbial targets. Preliminary studies suggest that compounds with similar structures have shown effectiveness against resistant strains of bacteria and fungi .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
- A study highlighted the anticancer potential of quinazoline derivatives with triazole substituents, demonstrating their effectiveness against various tumor cell lines .
- Another research article reviewed the pharmacological properties of 1,2,4-triazoles and their derivatives, emphasizing their role as promising candidates in drug discovery due to their broad spectrum of bioactivities including antimicrobial and anticancer effects .
特性
IUPAC Name |
1-[(3-fluorophenyl)methylsulfanyl]-N-(2-methylpropyl)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2S/c1-4-10-29-22(32)19-9-8-17(21(31)26-13-15(2)3)12-20(19)30-23(29)27-28-24(30)33-14-16-6-5-7-18(25)11-16/h5-9,11-12,15H,4,10,13-14H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLYQGOIZPCKFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。